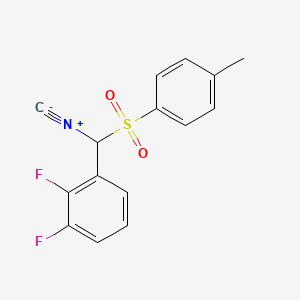

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene

Übersicht

Beschreibung

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene is an organic compound with the molecular formula C15H11F2NO2S. It is a derivative of benzene, featuring two fluorine atoms, an isocyano group, and a tosyl group attached to the benzene ring. This compound is primarily used in research settings and has various applications in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene typically involves multiple steps. One common method includes the following steps:

Starting Material: The synthesis begins with a difluorobenzene derivative.

Tosylation: The tosyl group is introduced using tosyl chloride (TsCl) in the presence of a base such as pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Cyclization Reactions: The isocyano group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while cyclization reactions can produce complex heterocycles.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Building Block for Complex Molecules

- This compound serves as a crucial intermediate in the synthesis of various complex organic molecules. It can undergo multiple chemical transformations due to the presence of functional groups such as isocyano and tosyl. These transformations include substitution reactions where fluorine atoms can be replaced by other nucleophiles, oxidation and reduction processes, and cyclization reactions that yield heterocyclic compounds .

Reactions and Mechanisms

- Common reactions involving this compound include:

- Substitution Reactions: Reaction with nucleophiles like amines and thiols.

- Oxidation: Using agents such as potassium permanganate or chromium trioxide.

- Reduction: Employing lithium aluminum hydride or sodium borohydride.

The versatility in reactivity makes it a valuable compound for chemists aiming to create novel compounds with specific properties.

Medicinal Chemistry

Pharmacological Investigations

- Research has identified potential pharmacological properties of this compound. Its structure allows it to act as a precursor in drug development, particularly for compounds targeting specific biological pathways. The isocyano group can interact with various biological molecules, making it a candidate for further investigation into its therapeutic applications .

Case Studies

Material Science

Development of Novel Materials

- In material science, this compound is explored for creating new materials with tailored properties. Its ability to participate in cycloaddition reactions allows for the formation of polymers or composite materials that may exhibit enhanced mechanical or thermal properties .

Biological Studies

Biochemical Pathways and Interactions

Wirkmechanismus

The mechanism of action of 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene depends on its specific application. In synthetic chemistry, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological studies, its mechanism may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

- 1,2-Difluoro-3-(isocyano(methyl)benzene)

- 1,2-Difluoro-3-(isocyano(phenyl)methyl)benzene

Uniqueness

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene is unique due to the presence of both fluorine atoms and the tosyl group, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industrial settings.

Biologische Aktivität

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. Its biological activity is primarily associated with its interactions at the molecular level, influencing various biochemical pathways.

Chemical Structure

The compound can be characterized by its molecular formula and a molecular weight of approximately 270.25 g/mol. The presence of fluorine atoms and the isocyano group contributes to its reactivity and potential biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways. For example, it could interfere with enzymes involved in the synthesis of nucleic acids or proteins.

- Receptor Interaction : It may bind to various receptors, modulating their activity and influencing cellular responses. This interaction can lead to alterations in signal transduction pathways.

- Covalent Bond Formation : The isocyano group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to functional modifications that affect cellular processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing isocyano groups have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 50 to 200 μg/mL against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 100 |

| Compound B | Escherichia coli | 150 |

| Compound C | Pseudomonas aeruginosa | 200 |

Cytotoxicity Studies

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. For example, it was tested against HeLa cells and showed an IC50 value of approximately 30 μM, indicating moderate cytotoxicity.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of isocyano derivatives. It found that compounds with similar structures to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

- Cancer Research : Another study focused on the anticancer properties of fluorinated isocyanides. The results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells .

- Enzyme Mechanism Exploration : Research has utilized this compound to study enzyme mechanisms involving nucleophilic attacks on electrophilic centers. Such studies are critical for understanding how structural modifications can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multistep functionalization of the benzene core. Start with fluorination at positions 1 and 2 using directed ortho-metalation (DoM) or halogen-exchange protocols. Introduce the tosylmethylisocyanide group via nucleophilic substitution or palladium-catalyzed coupling. Optimize reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to minimize side products. For example, fractional factorial designs can isolate critical variables like reaction time (40–120°C ranges) and stoichiometry .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or impurities in this compound?

- Methodological Answer : Use NMR to confirm fluorination positions (chemical shifts differ by ~2–5 ppm for ortho vs. para substituents). IR spectroscopy identifies the isocyanide group (~2150 cm) and sulfonyl stretches (~1170 cm). High-resolution mass spectrometry (HRMS) with ESI+ can resolve isotopic patterns for tosyl (CHSO) and isocyanide (CN) fragments. Cross-validate with X-ray crystallography if crystalline derivatives are accessible .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The isocyanide group is moisture- and oxygen-sensitive. Store under inert gas (Ar/N) at –20°C in amber vials. Monitor decomposition via TLC or HPLC; degradation products may include sulfonic acids (from tosyl hydrolysis) or urea derivatives (isocyanide oxidation). Pre-purify solvents (e.g., dry THF over Na/benzophenone) to suppress side reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QM/MM) predict reactivity or regio-selectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for fluorinated aromatic substitutions. For example, calculate activation barriers for nucleophilic attacks at C3 (tosylmethylisocyanide site) versus competing positions. Quantum mechanics/molecular mechanics (QM/MM) simulations can assess solvent effects (e.g., DMF vs. THF) on reaction pathways. Use software like Gaussian or ORCA, validated against experimental kinetic data .

Q. What strategies resolve contradictions in catalytic efficiency data when using this compound in cross-coupling reactions?

- Methodological Answer : Conflicting catalytic outcomes may arise from ligand-metal coordination interference (e.g., isocyanide binding to Pd). Perform control experiments with tosyl-free analogs to isolate steric/electronic effects. Use response surface methodology (RSM) to model interactions between catalyst loading, temperature, and substrate concentration. Cross-reference with in situ IR or NMR to monitor catalyst speciation .

Q. How can reactor design (e.g., continuous flow vs. batch) enhance the scalability of reactions involving this compound?

- Methodological Answer : Continuous flow systems improve heat/mass transfer for exothermic fluorination steps. Use microreactors with PTFE tubing to handle corrosive intermediates (e.g., HF byproducts). For batch processes, optimize stirring rates (≥500 rpm) to mitigate gradients in viscous tosyl-containing mixtures. Computational fluid dynamics (CFD) simulations predict mixing efficiency and dead zones .

Q. What advanced separation techniques (e.g., SFC, chiral HPLC) purify enantiomers or diastereomers derived from this compound?

- Methodological Answer : Supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers of isocyanide derivatives. For diastereomers, use reverse-phase HPLC (C18 column, acetonitrile/water gradient). Validate purity via melting point analysis (e.g., deviations >2°C indicate impurities) and circular dichroism (CD) for chiral centers .

Q. Data Analysis & Experimental Design

Q. How should researchers statistically analyze yield variations in repeated syntheses of this compound?

- Methodological Answer : Apply analysis of variance (ANOVA) to identify significant factors (e.g., reagent purity, ambient humidity). Use a Plackett-Burman design for screening >5 variables with minimal runs. For reproducibility issues, perform Grubbs’ test to exclude outliers and calculate confidence intervals (95%) for mean yields .

Q. What mechanistic insights can kinetic isotope effects (KIEs) provide for reactions involving the isocyanide group?

Eigenschaften

IUPAC Name |

1,2-difluoro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2S/c1-10-6-8-11(9-7-10)21(19,20)15(18-2)12-4-3-5-13(16)14(12)17/h3-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVYWHBARPHMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=CC=C2)F)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674271 | |

| Record name | 1,2-Difluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660431-67-4 | |

| Record name | Benzene, 1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660431-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.